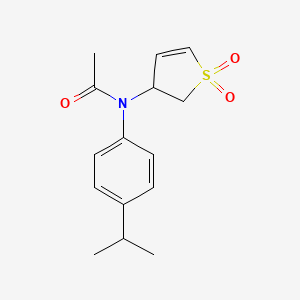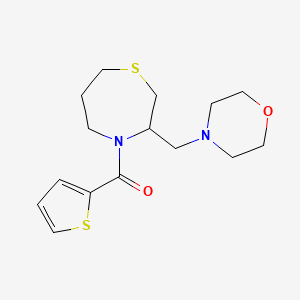
(3-(Morpholinomethyl)-1,4-thiazepan-4-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the connections between them. X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on the specific arrangement of its atoms and the functional groups present. These properties could include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Crystal Structure and Synthesis
- The compound 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, a derivative involving morpholino, was synthesized from natural podocarpic acid. The crystal structure reveals a full chair conformation for the morpholino ring, indicating its stability in such compounds (Bakare, John, Butcher, & Zalkow, 2005).
Antitumor Activity
- 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, with a morpholino group, was synthesized and found to possess significant inhibition on the proliferation of various cancer cell lines, demonstrating its potential in antitumor applications (Tang & Fu, 2018).
Enzyme Inhibitory Activity
- A study on thiophene-based heterocyclic compounds, including morpholinomethyl derivatives, showed promising enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase, making them valuable for further pharmacological studies (Cetin, Türkan, Bursal, & Murahari, 2021).
Nanoparticle Synthesis
- The compound 2,3,5,6-Tetrakis-(morpholinomethyl)hydroquinone was used for the first time in preparing gold nanoparticles, demonstrating the role of morpholino derivatives in nanoparticle synthesis (Roy, Dhara, Manassero, & Banerjee, 2008).
Photoinitiators for Coatings
- Copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, including morpholinophenyl derivatives, have been explored as photoinitiators for ultraviolet-curable pigmented coatings (Angiolini, Caretti, Corelli, Carlini, & Rolla, 1997).
PET Imaging in Parkinson's Disease
- The synthesis of (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone (HG-10-102-01) and its use as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease highlights its application in neuroimaging (Wang, Gao, Xu, & Zheng, 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular components, influencing their function and leading to changes in cell behavior .
Mode of Action
It is likely that it interacts with its targets in a way that alters their normal function, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects that can alter cell behavior .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially influencing cell behavior .
Action Environment
It is known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-15(14-3-1-10-21-14)17-4-2-9-20-12-13(17)11-16-5-7-19-8-6-16/h1,3,10,13H,2,4-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQTUZMBKYJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

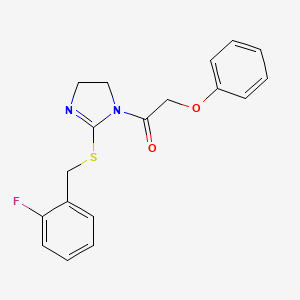
![6-(1,3-Benzodioxol-5-yl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2851943.png)

![2-(2-chloro-6-fluorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2851946.png)
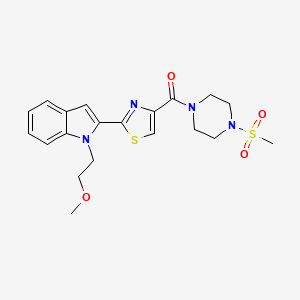

![6-[(3-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2851949.png)
![4-[2-(2-Oxopyrrolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2851951.png)
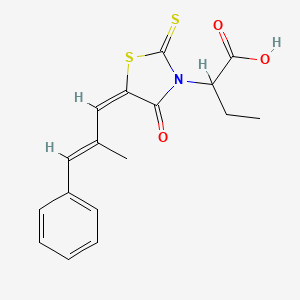
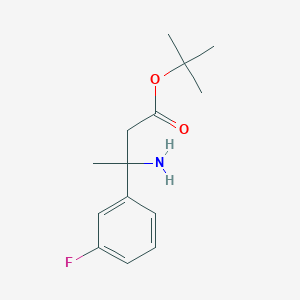
![7-(2-Methoxyethyl)-8-[(4-methoxyphenyl)methylamino]-3-methylpurine-2,6-dione](/img/no-structure.png)
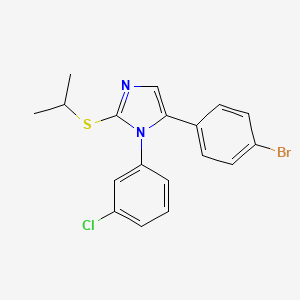
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]benzenesulfonamide](/img/structure/B2851961.png)
